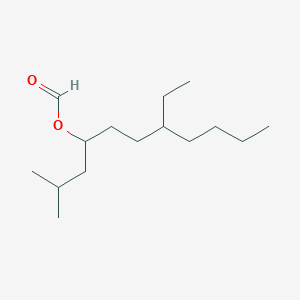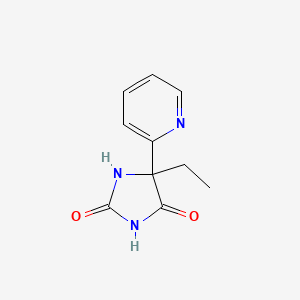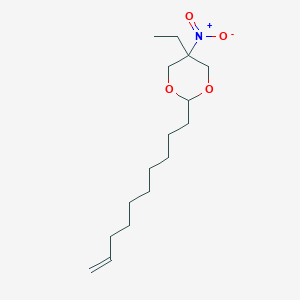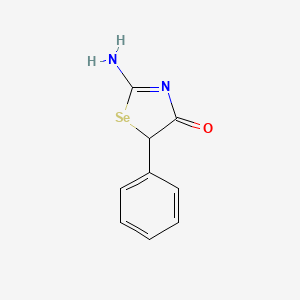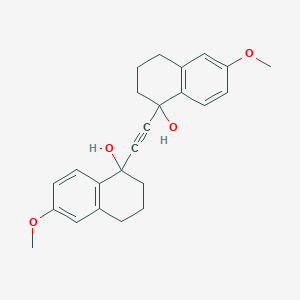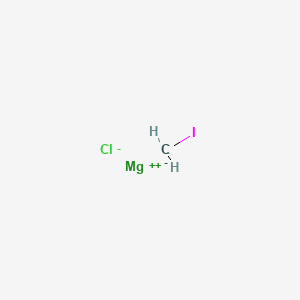
Magnesium, chloro(iodomethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium, chloro(iodomethyl)- is an organometallic compound with the molecular formula CH₂ClIMg. It is a type of Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. This compound is particularly interesting due to its dual halogen functionality, which can offer unique reactivity patterns.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium, chloro(iodomethyl)- can be synthesized through the reaction of iodomethyl chloride with magnesium metal in an anhydrous ether solvent. The reaction is typically carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
CH2ICl+Mg→CH2ClIMg
Industrial Production Methods
On an industrial scale, the production of Magnesium, chloro(iodomethyl)- follows similar principles but is optimized for larger quantities. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of high-purity magnesium and solvents is crucial to avoid impurities that could affect the reactivity of the final product.
Chemical Reactions Analysis
Types of Reactions
Magnesium, chloro(iodomethyl)- undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The compound can act as a nucleophile, attacking electrophilic centers in various substrates.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Coupling Reactions: It is often used in coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Solvents: Anhydrous ethers such as diethyl ether or tetrahydrofuran (THF) are commonly used.
Reagents: Electrophiles such as carbonyl compounds (aldehydes, ketones) are typical reaction partners.
Conditions: Reactions are usually carried out at low temperatures to control the reactivity and prevent side reactions.
Major Products
The major products formed from reactions involving Magnesium, chloro(iodomethyl)- are typically alcohols, resulting from the addition of the Grignard reagent to carbonyl compounds. For example:
CH2ClIMg+R2CO→R2C(OH)CH2Cl
Scientific Research Applications
Magnesium, chloro(iodomethyl)- has a wide range of applications in scientific research:
Organic Synthesis: It is used to form carbon-carbon bonds, which are fundamental in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active ingredients.
Material Science: It is employed in the preparation of polymers and other advanced materials.
Biological Studies: Researchers use it to modify biomolecules for studying biological processes.
Mechanism of Action
The mechanism by which Magnesium, chloro(iodomethyl)- exerts its effects involves the formation of a carbon-magnesium bond, which is highly nucleophilic. This nucleophilic center can attack electrophilic carbon atoms in various substrates, leading to the formation of new carbon-carbon bonds. The molecular targets are typically carbonyl compounds, and the pathways involved include nucleophilic addition and substitution reactions.
Comparison with Similar Compounds
Similar Compounds
Magnesium, bromo(iodomethyl)-: Similar in structure but with a bromine atom instead of chlorine.
Magnesium, chloro(methyl)-: Lacks the iodine atom, making it less reactive.
Magnesium, iodo(methyl)-: Contains only iodine, which affects its reactivity and selectivity.
Uniqueness
Magnesium, chloro(iodomethyl)- is unique due to its dual halogen functionality, which provides a balance of reactivity and selectivity. The presence of both chlorine and iodine allows for a wider range of chemical transformations compared to similar compounds with only one type of halogen.
Properties
CAS No. |
4776-37-8 |
|---|---|
Molecular Formula |
CH2ClIMg |
Molecular Weight |
200.69 g/mol |
IUPAC Name |
magnesium;iodomethane;chloride |
InChI |
InChI=1S/CH2I.ClH.Mg/c1-2;;/h1H2;1H;/q-1;;+2/p-1 |
InChI Key |
WZLZIJQPJWJAJC-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]I.[Mg+2].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


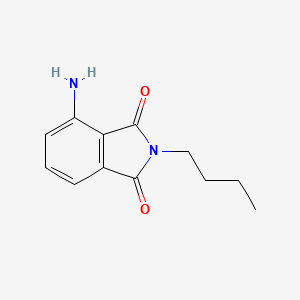
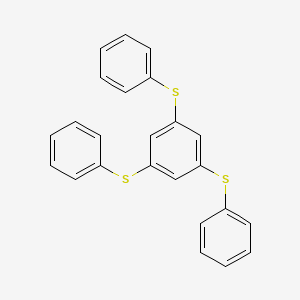
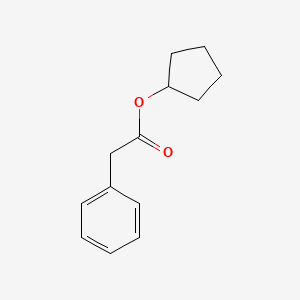
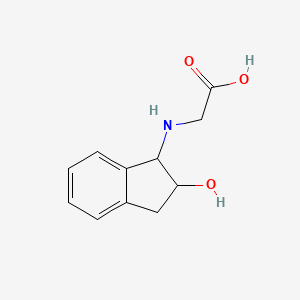
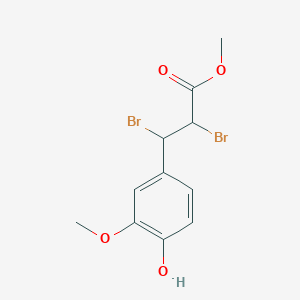

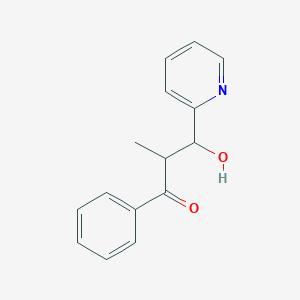
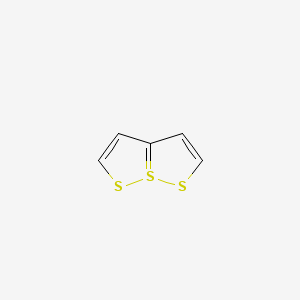
![2-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline](/img/structure/B14743982.png)
